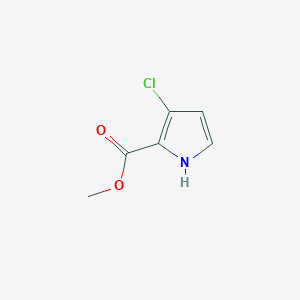

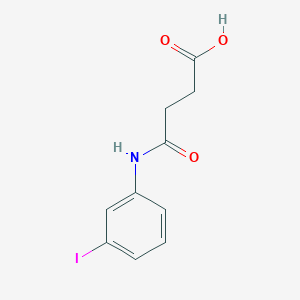

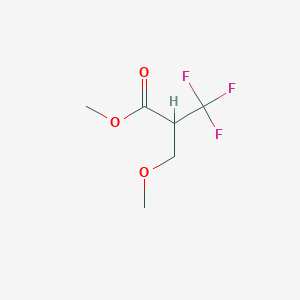

![molecular formula C8H13NO4 B1309701 [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid CAS No. 878447-60-0](/img/structure/B1309701.png)

[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid, also known as 2-OEP, is an organic compound that is used in a variety of scientific research applications. It is a carboxylic acid with a pyrrolidine ring, and it is a relatively new compound in the field of organic chemistry. It is a versatile compound that has a wide range of applications in the laboratory and has been used in a variety of research studies.

Scientific Research Applications

Molecular Properties and Quantum Chemical Investigations

- DFT and Quantum Chemical Investigation : A study by Bouklah et al. (2012) explored the molecular properties and quantum chemical calculations of compounds including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. They investigated electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy.

Synthesis and Application in Liposome Coupling

- Synthesis for Liposome Coupling : Frisch, Boeckler, and Schuber (1996) described the synthesis of compounds like [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid. These compounds were used for coupling peptides to liposomes, which can be critical for immunization processes in synthetic vaccination formulations (Frisch et al., 1996).

Inhibition of Corrosion

- Corrosion Inhibition : A study by Bouklah et al. (2006) synthesized and tested compounds like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid as corrosion inhibitors for steel in acidic environments.

Memory Enhancement in Mice

- Effects on Memory in Mice : Li Ming-zhu (2010, 2011, 2012) conducted studies on derivatives of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, including the effects on learning and memory ability in mice. These compounds showed potential in facilitating memory enhancement (Li Ming-zhu, 2010), (Li Ming-zhu, 2011), (Li Ming-zhu, 2012).

Antiviral and Antifungal Applications

- Antiviral and Antifungal Research : Research by Lynch et al. (2002) and Doležel et al. (2009) examined derivatives of pyrrolidine-2-acetic acid for their potential as antiviral agents against HIV and antifungal compounds, respectively.

GABA Uptake Inhibition

- GABA Uptake Inhibition : Steffan et al. (2015) explored 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors, showing significant potencies and subtype selectivities (Steffan et al., 2015).

Additional Applications

- Other studies have explored the synthesis of related compounds and their potential biological activities, including applications in herbicides, anticancer agents, and receptor agonists. Relevant research includes work by Petz et al. (2019), Park et al. (2016), and Yan et al. (2006).

Future Directions

Pyrrolidine, a key component of “[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid”, is widely used by medicinal chemists to design new compounds with different biological profiles . Therefore, “this compound” and similar compounds may have potential applications in the development of new drugs for the treatment of various diseases .

Mechanism of Action

Target of Action

It has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .

Mode of Action

The compound interacts with its targets through adsorption. The introduction of the extractant [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .

Biochemical Pathways

The compound affects the adsorption properties of the gels used in the study. Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .

Pharmacokinetics

The compound has a predicted boiling point of 3791±250 °C and a predicted density of 1319±006 g/cm3 .

Result of Action

The introduction of this compound to the gels increased their adsorption capacities for La, Gd, Y, and Sc .

Action Environment

The optimal pH for the adsorption of rare earth element (REE) 3+ ions was identified as 5 across all synthesized gels . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.

properties

IUPAC Name |

2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVYDPUHZAEOLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424537 |

Source

|

| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878447-60-0 |

Source

|

| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

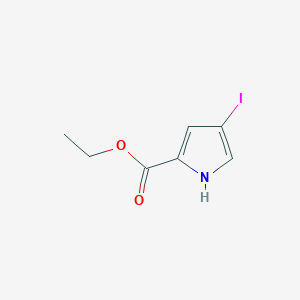

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

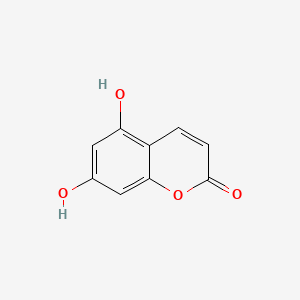

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

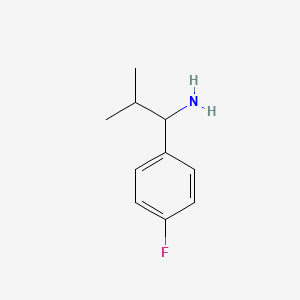

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)